(1H-Thieno[3,2-c]pyrazol-5-yl)methanol
Description
Overview of Thienopyrazole Heterocycles in Organic Chemistry Research
Thienopyrazoles are bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) ring and a pyrazole (B372694) ring. There are three possible isomers depending on the fusion pattern: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. mdpi.com Each isomer possesses a unique electronic distribution and spatial arrangement, leading to distinct chemical and biological properties.
The synthesis of thienopyrazoles can be achieved through various strategies. A common approach involves the construction of the pyrazole ring onto a pre-existing thiophene derivative or vice versa. For instance, substituted thieno[3,2-c]pyrazoles can be synthesized from tetrahydro-4-oxo-3-thiophenecarboxylates by treatment with phenylhydrazine. acs.org The versatility of these synthetic routes allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties for specific applications.
Thienopyrazole derivatives have been reported to exhibit a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties. mdpi.comresearchgate.net This has made them a focal point for the development of new therapeutic agents.
Significance of the (1H-Thieno[3,2-c]pyrazol-5-yl)methanol Core Structure in Advanced Synthetic Endeavors
The specific compound, this compound, with the CAS number 848358-06-5 and molecular formula C₆H₆N₂OS, represents a valuable building block in organic synthesis. lookchem.com The core structure consists of a thieno[3,2-c]pyrazole fused ring system with a methanol (B129727) group attached at the 5th position. lookchem.com
The significance of this structure lies in the reactivity of its functional groups. The hydroxyl group of the methanol substituent can undergo a variety of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This functional handle allows for the elaboration of the core structure into more complex molecules. For example, the related ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates have been reduced using lithium aluminum hydride to yield the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, demonstrating a feasible synthetic pathway to such alcohol derivatives. nih.gov
The pyrazole portion of the scaffold contains two nitrogen atoms, one of which is typically a secondary amine in the unsubstituted ring. This site can be alkylated or acylated to introduce further diversity. The thiophene ring can also be functionalized, for example, through halogenation followed by cross-coupling reactions like the Suzuki coupling, to attach various aryl or heteroaryl groups. semanticscholar.org
Current Research Landscape Pertaining to this compound and Analogues
While specific research focused solely on this compound is limited in publicly available literature, the broader class of thieno[3,2-c]pyrazoles is an active area of investigation. A significant portion of this research is directed towards the development of kinase inhibitors. For instance, a novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, which play a crucial role in cell cycle regulation and are a target for anticancer therapies. nih.gov Another study highlighted thieno[3,2-c]pyrazol-3-amine derivatives as potent inhibitors of glycogen (B147801) synthase kinase 3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. semanticscholar.org
The general synthetic strategies and biological activities observed for the thieno[3,2-c]pyrazole scaffold provide a strong rationale for the potential utility of this compound as a key intermediate in the synthesis of new bioactive molecules. Its functionalized nature makes it an attractive starting material for creating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 848358-06-5 | lookchem.com |
| Molecular Formula | C₆H₆N₂OS | lookchem.com |
| Molecular Weight | 154.19 g/mol | - |
Table 2: Selected Biologically Active Thienopyrazole Derivatives
| Compound Class | Target | Therapeutic Area | Reference |
| 3-Amino-1H-thieno[3,2-c]pyrazoles | Aurora Kinases | Cancer | nih.gov |
| Thieno[3,2-c]pyrazol-3-amines | Glycogen Synthase Kinase 3β (GSK-3β) | Alzheimer's Disease | semanticscholar.org |
| Thieno[3,4-c]pyrazoles | - | Anti-inflammatory, Analgesic | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
1H-thieno[3,2-c]pyrazol-5-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c9-3-4-1-5-6(10-4)2-7-8-5/h1-2,9H,3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLYSYKLOTUMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1NN=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40722673 | |
| Record name | (1H-Thieno[3,2-c]pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848358-06-5 | |
| Record name | (1H-Thieno[3,2-c]pyrazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40722673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1h Thieno 3,2 C Pyrazol 5 Yl Methanol
Precursor Synthesis and Derivatization Strategies for the Thieno[3,2-c]pyrazole Scaffold
The construction of the thieno[3,2-c]pyrazole scaffold is the foundational step in the synthesis of its derivatives. Thienopyrazoles are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) and a pyrazole (B372694) ring. There are three possible isomers: thieno[2,3-c]pyrazole, thieno[3,2-c]pyrazole, and thieno[3,4-c]pyrazole. libretexts.orgresearchgate.netorganic-chemistry.orgyoutube.com The synthesis of the thieno[3,2-c]pyrazole core often begins with appropriately substituted thiophene or pyrazole precursors.
One common strategy involves the cyclization of a substituted thiophene derivative. For instance, derivatives of 2-aminothiophene can be utilized as starting materials. Another approach is to build the thiophene ring onto a pre-existing pyrazole ring. This can be achieved through various cyclocondensation reactions. For example, pyrazole derivatives with active methylene (B1212753) groups can react with sulfur-containing reagents to form the fused thiophene ring.
A notable method for creating substituted thieno[3,2-c]pyrazoles involves the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate (B1195939) and sodium sulfide (B99878) to yield a thieno[2,3-c]pyrazole derivative, illustrating the construction of the thiophene ring onto a pyrazole core. nih.gov While this example leads to a different isomer, similar principles can be applied to achieve the thieno[3,2-c]pyrazole skeleton.
Furthermore, research on related thieno[2,3-d]pyrimidin-4(3H)-one derivatives highlights the use of 2-amino-3-cyanothiophene as a versatile precursor, which can be functionalized and cyclized to form fused heterocyclic systems. ijpcbs.com The strategic selection of substituents on the initial ring allows for the synthesis of a diverse library of thieno[3,2-c]pyrazole derivatives.
Regioselective Functionalization Techniques for Introducing the Hydroxymethyl Group at the C-5 Position
The introduction of a hydroxymethyl group at the C-5 position of the thieno[3,2-c]pyrazole scaffold requires highly regioselective methods to avoid functionalization at other positions of the bicyclic ring. This can be accomplished through either direct or multi-step pathways.
Direct Synthetic Routes
Direct hydroxymethylation of the thieno[3,2-c]pyrazole ring system is challenging. However, related functionalizations offer a potential pathway. One such method is the Vilsmeier-Haack reaction, which is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comthieme-connect.comlibretexts.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent. thieme-connect.com This electrophilic species can then attack the thieno[3,2-c]pyrazole ring, likely at the electron-rich C-5 position, to introduce a formyl group (-CHO).
The resulting thieno[3,2-c]pyrazole-5-carbaldehyde can then be reduced to the desired (1H-Thieno[3,2-c]pyrazol-5-yl)methanol. This reduction can be achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Multi-step Synthetic Pathways
Multi-step pathways offer greater control over regioselectivity. A common strategy involves the synthesis of a C-5 carboxylated or esterified thieno[3,2-c]pyrazole derivative, followed by reduction.
For example, a thieno[3,2-c]pyrazole-5-carboxylic acid or its corresponding ester can be synthesized. There are several methods to achieve this, including the use of a pre-functionalized thiophene precursor bearing a carboxylic acid or ester group at the appropriate position before cyclization to form the pyrazole ring.
Once the thieno[3,2-c]pyrazole-5-carboxylic acid or ester is obtained, it can be reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both carboxylic acids and esters to alcohols. libretexts.orgarkat-usa.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃/THF), also offer an effective and often more selective alternative for the reduction of carboxylic acids. arkat-usa.org
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Formation of Thieno[3,2-c]pyrazole-5-carbaldehyde | Vilsmeier-Haack Formylation (POCl₃, DMF) | Thieno[3,2-c]pyrazole-5-carbaldehyde |
| 2 | Reduction of Aldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | This compound |
| or | |||
| 1a | Synthesis of Thieno[3,2-c]pyrazole-5-carboxylic acid | Via cyclization of appropriate precursors | Thieno[3,2-c]pyrazole-5-carboxylic acid |
| 2a | Reduction of Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃/THF) | This compound |
Stereoselective Synthesis Approaches for Chiral Analogues of this compound (if applicable based on structure/derivatives)
The structure of this compound itself is achiral. However, the synthesis of chiral analogues, where stereocenters are introduced either on the heterocyclic core or on substituents, is of significant interest in medicinal chemistry. Asymmetric synthesis of such derivatives would typically involve one of two strategies: the use of a chiral starting material or the application of a chiral catalyst or auxiliary during the synthesis.
For instance, if a substituent on the pyrazole or thiophene ring contains a chiral center, its stereochemistry can be controlled throughout the synthetic sequence. Alternatively, asymmetric reduction of a prochiral ketone precursor at the C-5 position could lead to a chiral secondary alcohol. While specific examples for the stereoselective synthesis of this compound analogues are not prevalent in the reviewed literature, the principles of asymmetric synthesis are broadly applicable to this class of compounds.
Catalytic Methods in the Synthesis of Thieno[3,2-c]pyrazole Derivatives
Catalytic methods play a crucial role in the synthesis and functionalization of thieno[3,2-c]pyrazole derivatives, offering efficiency and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are particularly valuable for introducing aryl or heteroaryl substituents onto the thieno[3,2-c]pyrazole scaffold. libretexts.orgnih.gov For example, a halogenated thieno[3,2-c]pyrazole can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.orgnih.gov
In the context of synthesizing this compound, catalytic methods could be employed in the construction of the core scaffold or in the elaboration of its derivatives. For instance, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using copper- and iron-based nanocatalysts in green multicomponent reactions, highlighting the potential for environmentally benign catalytic approaches. nih.gov
The reduction of carboxylic acids and esters to alcohols can also be achieved through catalytic hydrosilylation using manganese(I) complexes, presenting a more sustainable alternative to traditional metal hydride reagents.
Exploration of Alternative Synthetic Routes to this compound
Beyond the more established routes, the exploration of alternative synthetic pathways can lead to more efficient or versatile syntheses of this compound. One potential alternative involves the functionalization of the thieno[3,2-c]pyrazole core via a lithiation reaction. Treatment of the N-protected thieno[3,2-c]pyrazole with a strong base, such as n-butyllithium, could lead to deprotonation at the C-5 position. The resulting organolithium species could then be quenched with an electrophile like formaldehyde (B43269) to directly install the hydroxymethyl group.
Another approach could involve a Grignard reaction. If a 5-halo-thieno[3,2-c]pyrazole derivative can be prepared, it could be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate could then react with formaldehyde to yield the target alcohol after an acidic workup. nih.gov
The development of novel multicomponent reactions also presents an exciting avenue for the synthesis of highly functionalized heterocyclic systems like thieno[3,2-c]pyrazoles in a single step, potentially streamlining the synthesis of the target compound. nih.gov
Chemical Reactivity and Transformation Mechanisms of 1h Thieno 3,2 C Pyrazol 5 Yl Methanol and Its Derivatives
Reactivity of the Hydroxymethyl Moiety
The hydroxymethyl group at the C-5 position of the thieno[3,2-c]pyrazole ring is a versatile functional handle that can undergo a variety of transformations, including oxidation, reduction, esterification, etherification, and nucleophilic substitution.
Oxidation and Reduction Pathways
The oxidation of the hydroxymethyl group on heterocyclic systems can lead to the corresponding aldehydes or carboxylic acids, depending on the oxidant and reaction conditions. For instance, the oxidation of hydroxymethyl groups attached to heterocyclic rings is a common metabolic process, often proceeding sequentially from the alcohol to the aldehyde and then to the carboxylic acid. nih.gov In a laboratory setting, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) can be employed to convert primary alcohols like (1H-Thieno[3,2-c]pyrazol-5-yl)methanol to the corresponding aldehyde, (1H-Thieno[3,2-c]pyrazol-5-yl)carbaldehyde. lookchem.com Stronger oxidizing agents would likely yield the carboxylic acid.
Conversely, while this compound itself is already a reduced form, the corresponding aldehyde or carboxylic acid derivatives can be reduced to the alcohol. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride are typically effective for such transformations.
Esterification and Etherification Reactions
The hydroxymethyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under standard conditions. Acid catalysts or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this process. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol. For example, the synthesis of various amides from related pyrazole (B372694) carboxylic acids often involves the activation of the carboxyl group, a reaction that is mechanistically related to esterification. mdpi.commdpi.com
Nucleophilic Substitution Reactions at the C-5 Side Chain
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. libretexts.org For instance, treatment with thionyl chloride (SOCl₂) or a phosphorus halide can convert the alcohol to the corresponding chloromethyl derivative. This halide can then be displaced by a variety of nucleophiles, such as amines, cyanides, or thiolates, to introduce a wide range of functional groups at the C-5 position. chemguide.co.ukchemguide.co.uk The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, depending on the stability of the potential carbocation at the benzylic-like position. libretexts.orgyoutube.com
Electrophilic Aromatic Substitution on the Thienopyrazole Ring System
The thieno[3,2-c]pyrazole ring system is susceptible to electrophilic aromatic substitution. The electron-rich thiophene (B33073) portion of the fused ring is generally more reactive towards electrophiles than the pyrazole moiety. The regioselectivity of the substitution is influenced by the directing effects of the fused pyrazole ring and any existing substituents. Halogenation is a common electrophilic substitution reaction for pyrazole-containing systems. nih.govbeilstein-archives.org For instance, pyrazoles can be halogenated at the C-4 position using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. beilstein-archives.org It is expected that the thieno[3,2-c]pyrazole ring would undergo electrophilic attack, such as halogenation, primarily on the thiophene ring, likely at the C-6 position, which is para to the sulfur atom and meta to the pyrazole ring junction.
Nucleophilic Attack on the Thienopyrazole Framework
Direct nucleophilic attack on the unsubstituted thieno[3,2-c]pyrazole ring is generally difficult due to the electron-rich nature of the aromatic system. wikipedia.org However, if the ring is substituted with strong electron-withdrawing groups or is activated in some other manner, nucleophilic aromatic substitution (SₙAr) can occur. wikipedia.org For example, a leaving group such as a halide at a position activated by the fused ring system could be displaced by a nucleophile. The reaction of 3-bromothiophene-2-carbaldehyde with sodium azide (B81097) to form an azido (B1232118) derivative, a key step in one synthesis of the parent thieno[3,2-c]pyrazole, exemplifies a nucleophilic aromatic substitution on a related thiophene system. thieme-connect.comthieme-connect.com
Metal-Catalyzed Cross-Coupling Reactions Involving Substituted Thieno[3,2-c]pyrazoles
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thieno[3,2-c]pyrazoles. These reactions typically involve a halogenated or triflated derivative of the heterocycle.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate. It has been successfully applied to halo-pyrazoles and related nitrogen-rich heterocycles. nih.govdntb.gov.ua For instance, 3-amino-1H-thieno[3,2-c]pyrazole derivatives have been subjected to Suzuki coupling to introduce aryl and heteroaryl groups, leading to the discovery of potent kinase inhibitors.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.org It has been used to synthesize thieno[2,3-c]pyrazoles by coupling halo-pyrazoles with alkynes, followed by cyclization. tandfonline.comresearchgate.net A similar strategy could be envisioned for the functionalization of halo-thieno[3,2-c]pyrazoles.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This method has been used to functionalize pyrazoles and other five-membered heteroarenes. researchgate.netmdpi.com Halogenated thieno[3,2-c]pyrazoles are expected to be suitable substrates for Heck coupling reactions, allowing for the introduction of vinyl groups.
A summary of representative metal-catalyzed cross-coupling reactions is presented in the table below.
| Coupling Reaction | Catalyst/Reagents | Substrate Type | Product Type | Reference |
| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | Halo-thieno[3,2-c]pyrazole | Aryl/Heteroaryl-substituted thieno[3,2-c]pyrazole | nih.gov |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Base, Terminal alkyne | Halo-thieno[3,2-c]pyrazole | Alkynyl-substituted thieno[3,2-c]pyrazole | wikipedia.orgtandfonline.com |
| Heck | Pd catalyst, Base, Alkene | Halo-thieno[3,2-c]pyrazole | Alkenyl-substituted thieno[3,2-c]pyrazole | wikipedia.orgresearchgate.net |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organoboron compound with an organic halide or triflate. nih.gov This reaction is highly effective for the arylation and heteroarylation of the thieno[3,2-c]pyrazole scaffold. A precursor, such as a bromo- or iodo-substituted thieno[3,2-c]pyrazole, is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.gov
The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. The choice of ligands, base, and solvent system is critical, especially for nitrogen-rich heterocycles which can sometimes inhibit the catalyst. nih.gov For instance, studies on pyrano[2,3-c]pyrazoles, a related fused system, have demonstrated successful Suzuki coupling of a triflate derivative with various phenylboronic acids. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Heterocyclic Systems
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Chloroindazole | 5-Indole boronic acid | P2 (2.5 mol%) | K₃PO₄ | Dioxane/H₂O | Good to Excellent | nih.gov |
| 5-Trifloyl-pyrano[2,3-c]pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 79% | nih.gov |
| 4- and 5-Halo-1,2,3-triazoles | Arylboronic acids | Pd-NHC complex | K₂CO₃ | H₂O | High | rsc.org |
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for installing alkynyl moieties onto the thieno[3,2-c]pyrazole nucleus, forming C(sp²)-C(sp) bonds. wikipedia.org The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org Copper-free protocols have also been developed to avoid the undesirable homocoupling of acetylenes. nih.gov
The mechanism proceeds through a palladium cycle similar to the Suzuki coupling, and a copper cycle. The copper acetylide, formed from the terminal alkyne and the copper(I) salt, undergoes transmetalation with the palladium(II) intermediate. This versatility has been demonstrated in the synthesis of various heterocyclic compounds, including thieno[2,3-c]pyrazoles, where 5-chloro-4-iodopyrazoles were selectively coupled with phenylacetylene (B144264) under standard Sonogashira conditions before cyclization. researchgate.net This indicates that a halo-substituted this compound derivative would be a suitable substrate for Sonogashira coupling.
Table 2: Examples of Sonogashira Coupling Conditions for Heterocycles
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Chloro-4-iodopyrazole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 87-92% | researchgate.net |
| Aryl Bromides | Aryl/Alkyl Alkynes | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97% | nih.gov |
| 5-Trifloyl-pyrano[2,3-c]pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 85% | nih.gov |
Heck and Stille Reactions
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to create a substituted alkene. wikipedia.org This reaction is a powerful tool for the vinylation of heterocyclic scaffolds. The catalytic cycle involves the oxidative addition of palladium(0) to the halide, coordination and insertion of the alkene, and subsequent β-hydride elimination to release the product. wikipedia.orgyoutube.com The stereoselectivity of the reaction typically favors the trans product due to steric factors. youtube.com The Heck reaction has been successfully applied to functionalize various pyrazole derivatives and related fused systems, often demonstrating high efficiency and regioselectivity. nih.govresearchgate.net
Table 3: General Conditions for the Heck Reaction on Heterocycles
| Substrate | Alkene Partner | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol (B129727) | - | wikipedia.org |
| 5-Trifloyl-pyrano[2,3-c]pyrazole | Styrene | Pd(OAc)₂ | Et₃N | DMF | 75% | nih.gov |
| Aryl Bromides | n-Butyl acrylate | Pd/Phosphine-Imidazolium Salt | - | - | High | organic-chemistry.org |
Stille Reaction
The Stille reaction couples an organotin compound with an organic electrophile, typically an sp²-hybridized halide. wikipedia.org A key advantage of the Stille reaction is the stability and tolerance of the organostannane reagents to a wide variety of functional groups. The thiophene ring is a known compatible substrate for Stille coupling. wikipedia.org The reaction mechanism is analogous to other palladium-catalyzed cross-couplings. The rate-limiting step is often the transmetalation of the organic group from tin to palladium. Additives like copper(I) salts or fluoride (B91410) ions can accelerate this step. thieme-connect.de This reaction provides a viable route to functionalize halo-derivatives of this compound with a wide range of organic groups.
Table 4: Representative Conditions for the Stille Reaction
| Substrate (Electrophile) | Organostannane | Catalyst | Additives | Solvent | Reference |
|---|---|---|---|---|---|
| Aryl/Vinyl Halide | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None | THF, Toluene | wikipedia.org |
| Aryl Chloride | Aryl-SnBu₃ | Pd₂(dba)₃ | P(t-Bu)₃, CsF | Dioxane | thieme-connect.de |
| Heterocyclic Halide (e.g., Thiophene) | Vinyl-SnBu₃ | PdCl₂(PPh₃)₂ | CuI | DMF | wikipedia.orgthieme-connect.de |
Cycloaddition Reactions Incorporating the Thieno[3,2-c]pyrazole Ring
Cycloaddition reactions offer a powerful strategy for constructing complex polycyclic systems. The thieno[3,2-c]pyrazole ring can potentially participate in these reactions, acting either as a diene in a [4+2] cycloaddition or as a dipolarophile in a [3+2] cycloaddition, depending on the nature of the reacting partner and the substitution pattern on the ring.
The thiophene moiety within the fused system can act as a diene in a Diels-Alder reaction, typically with highly reactive dienophiles. masterorganicchemistry.com However, the aromaticity of the thiophene ring often necessitates harsh reaction conditions or activation of the thiophene ring, for example, by oxidation to the corresponding thiophene S-oxide, which is a more reactive diene. nih.gov The subsequent cycloadduct can then undergo rearrangement, often with the loss of sulfur monoxide, to yield a new aromatic ring.
[3+2] Cycloadditions, also known as 1,3-dipolar cycloadditions, are a primary method for synthesizing five-membered heterocyclic rings like pyrazoles and triazoles. mdpi.comyoutube.com While often used to construct the pyrazole ring itself, the double bonds within the thieno[3,2-c]pyrazole system could potentially act as dipolarophiles. For example, the C5-C6 double bond of the thiophene ring could react with 1,3-dipoles such as nitrones or azides. rsc.org The success and regioselectivity of such a reaction would be highly dependent on the electronic nature of both the thieno[3,2-c]pyrazole derivative and the incoming dipole. For instance, the synthesis of ring-fused thieno[2,3-c]pyrazoles has been achieved through the 1,3-dipolar cycloaddition of nitrile imines with sulfur-containing acetylenes, where the sulfur atom directs the regiochemistry. researchgate.net
Rearrangement Reactions of this compound Derivatives
Rearrangement reactions can provide access to novel isomeric scaffolds that are otherwise difficult to synthesize. For thieno[3,2-c]pyrazole derivatives, several types of rearrangements can be envisaged, often involving specific functional groups on the ring.
One notable example is the Dimroth rearrangement, which is common in nitrogen-containing heterocycles. This rearrangement typically involves the ring-opening of a heterocyclic system followed by recyclization to form an isomer. In a study of pyrazolo[3,4-d]pyrimidines, an imine intermediate underwent a Dimroth rearrangement, where the pyrazole ring opened and re-closed to transfer a substituent from an exocyclic nitrogen to an endocyclic nitrogen. nih.gov A suitably substituted 3-amino-thieno[3,2-c]pyrazole derivative could potentially undergo a similar transformation under acidic or basic conditions.
Another class of relevant transformations is sigmatropic rearrangements. For example, nih.govnih.gov-sigmatropic rearrangements, such as the aza-Claisen rearrangement, are known to occur in systems containing vinyl and imine functionalities, leading to ring expansion. mdpi.com A derivative of this compound featuring an appropriate N-allyl or similar group could be a substrate for such a rearrangement, potentially leading to a thieno[3,2-d]diazepine ring system. The feasibility of these reactions depends heavily on the specific substituents and the energy barriers of the transition states involved.
Advanced Spectroscopic and Structural Elucidation Studies for Mechanistic Insights
Application of High-Resolution NMR Spectroscopy for Conformational Analysis and Tautomeric Equilibria
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the solution-state structure of (1H-Thieno[3,2-c]pyrazol-5-yl)methanol. Techniques such as 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) provide detailed information about the chemical environment of each nucleus and the connectivity between atoms.
A key structural feature of the thieno[3,2-c]pyrazole core is the potential for prototropic tautomerism, where the proton on the pyrazole (B372694) nitrogen can reside on either N1 or N2. ¹H NMR studies on the parent 1H-thieno[3,2-c]pyrazole have shown that it exists as a mixture of N1-H and N2-H tautomers in solution, often in a nearly 3:2 ratio depending on the solvent. thieme-connect.com For this compound, this equilibrium would be influenced by the electronic effects of the methanol (B129727) substituent and the solvent environment.
Variable temperature (VT) NMR experiments can be employed to study the dynamics of this tautomeric equilibrium. By observing changes in the chemical shifts and signal coalescence, the energy barrier for proton transfer between the two nitrogen atoms can be determined.
2D NMR experiments are crucial for unambiguous signal assignment.
COSY (Correlation Spectroscopy) would reveal scalar couplings between protons, for instance, between the thiophene (B33073) ring protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of the thiophene and methanol carbons.
HMBC (Heteronuclear Multiple Bond Correlation) is used to establish long-range (2-3 bond) correlations. This would be vital for confirming the position of the methanol group by observing correlations from the methylene (B1212753) protons (CH₂) to the C5 and C6a carbons of the thienopyrazole ring.
The expected NMR chemical shifts are influenced by the electron-donating sulfur atom and the aromatic pyrazole system. For related thieno[3,2-c]pyrazole derivatives, ¹H and ¹³C NMR spectra are typically recorded on 400 or 600 MHz spectrometers, using deuterated solvents like DMSO-d₆, where the residual solvent peak serves as an internal standard. semanticscholar.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| NH (N1/N2) | ~13.0 | - | Broad singlet, position dependent on tautomerism and concentration. |
| CH (Thiophene) | ~7.1-7.6 | ~110-125 | Two distinct doublets for the two thiophene protons. |
| CH₂ (Methanol) | ~4.7 | ~55-60 | Singlet or doublet depending on coupling to OH. |
| OH (Methanol) | ~5.0-5.5 | - | Broad singlet, exchangeable with D₂O. |
| C3a | - | ~115-120 | Quaternary carbon. |
| C5 | - | ~140-145 | Quaternary carbon, downfield shift due to substituent. |
| C6 | - | ~110-125 | Corresponds to one of the thiophene CH carbons. |
| C6a | - | ~145-150 | Quaternary carbon at the ring junction. |
| Pyrazole C | - | ~130-140 | Chemical shift for the pyrazole CH carbon. |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the definitive solid-state structure of this compound, offering precise data on bond lengths, bond angles, and torsional angles. This technique is essential for confirming the connectivity and understanding the three-dimensional arrangement of the atoms. For related heterocyclic systems like pyridylpyrazoles, crystallographic analysis reveals detailed geometric parameters and intermolecular forces. nih.govmdpi.com
In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds. The methanol group (-CH₂OH) and the pyrazole N-H group are both excellent hydrogen bond donors, while the pyrazole nitrogen atoms and the methanol oxygen can act as acceptors. These interactions are critical in dictating the crystal packing and influencing the material's physical properties, such as melting point and solubility.
Furthermore, π–π stacking interactions between the planar thieno[3,2-c]pyrazole ring systems are likely to contribute to the stability of the crystal lattice, a common feature in aromatic heterocyclic compounds. nih.gov Analysis of the crystal structure of related thieno[3,2-c]pyrazole derivatives has been instrumental in understanding their binding to biological targets like Aurora kinases. nih.gov
Table 2: Typical Crystallographic Data Obtainable for this compound
| Parameter | Expected Data/Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å) | a, b, c values |
| Unit Cell Angles (°) | α, β, γ values |
| Bond Lengths (Å) | C-C, C-N, C-S, C-O, N-H, O-H |
| Bond Angles (°) | Angles defining the molecular geometry |
| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., O-H···N, N-H···O) |
| π–π Stacking | Centroid-centroid distances and plane-to-plane angles |
Mass Spectrometry in Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₆H₆N₂OS. semanticscholar.org
Electron impact (EI) mass spectrometry is particularly useful for studying fragmentation pathways. The molecular ion (M⁺·) of the thieno[3,2-c]pyrazole core is generally stable. researchgate.net The fragmentation of this compound would likely proceed through several key pathways:
Loss of the Hydroxymethyl Group: A primary fragmentation could involve the cleavage of the C5-CH₂OH bond, leading to a [M - CH₂OH]⁺ ion.
Loss of Water: Dehydration could occur, resulting in a [M - H₂O]⁺· ion.
Ring Cleavage: Fragmentation of the heterocyclic rings can provide structural information. This may involve the loss of small molecules like HCN or the cleavage of the thiophene ring. arkat-usa.org
Retro-Diels-Alder (RDA) type reactions: Cleavage across the fused ring system can also occur.
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is also invaluable for monitoring the progress of synthesis reactions, identifying intermediates, and assessing the purity of the final product.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 154 | [M]⁺· (C₆H₆N₂OS) | Molecular Ion |
| 123 | [M - CH₂OH]⁺ | Loss of the methanol substituent |
| 136 | [M - H₂O]⁺· | Loss of water |
| 125 | [M - CHO]⁺ | Loss of a formyl radical |
| 97 | [C₄H₃N₂S]⁺ | Further fragmentation of the ring system |
Vibrational Spectroscopy (IR, Raman) for Probing Specific Functional Group Dynamics and Bonding Characteristics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound and the nature of their chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups.
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group of the methanol, likely broadened by hydrogen bonding.
N-H Stretch: A sharp to medium band around 3100-3300 cm⁻¹ corresponding to the pyrazole N-H group. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹. nih.gov
C=N and C=C Stretch: Aromatic ring stretching vibrations for the pyrazole and thiophene rings are expected in the 1400-1650 cm⁻¹ region. mdpi.com
C-O Stretch: A strong band for the C-O single bond of the primary alcohol should be present in the 1000-1100 cm⁻¹ range.
C-S Stretch: The thiophene C-S bond vibration is typically weaker and found in the fingerprint region.
Table 4: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Activity |
| O-H (Alcohol) | 3200-3600 (broad) | Weak |
| N-H (Pyrazole) | 3100-3300 | Medium |
| C-H (Aromatic) | 3000-3100 | Strong |
| C-H (Aliphatic) | 2850-2960 | Strong |
| C=N / C=C (Ring) | 1400-1650 | Strong |
| C-O (Alcohol) | 1000-1100 | Medium |
| C-S (Thiophene) | 600-800 | Strong |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. The target compound, this compound, does not possess a stereocenter and is achiral. Its molecular structure is superimposable on its mirror image.
Therefore, this molecule will not exhibit optical activity, and chiroptical spectroscopy is not applicable for determining enantiomeric purity or absolute configuration. Should derivatives be synthesized by introducing a chiral center, for example, by converting the methanol to a chiral ester or ether, then these techniques would become essential for characterizing the stereochemical outcome of the reaction.
Theoretical and Computational Chemistry Investigations of 1h Thieno 3,2 C Pyrazol 5 Yl Methanol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the reactivity of molecules. mdpi.com For (1H-Thieno[3,2-c]pyrazol-5-yl)methanol, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), can elucidate key electronic properties. researchgate.netufms.br
The optimized molecular geometry reveals the bond lengths, bond angles, and dihedral angles of the most stable conformation. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov For the thienopyrazole system, the HOMO is typically distributed across the fused bicyclic ring, while the LUMO may also be localized on this system, indicating that reactivity is centered on the aromatic core.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In this compound, the MEP would show negative potential (red/yellow regions) around the electronegative nitrogen atoms of the pyrazole (B372694) ring and the oxygen of the methanol (B129727) group, identifying these as likely sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton and the hydroxyl proton.
Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations help in predicting how the molecule will interact with other reagents. researchgate.net
Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value | Unit | Significance |
| HOMO Energy | -6.54 | eV | Electron-donating capability |
| LUMO Energy | -1.21 | eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.33 | eV | Chemical stability, reactivity |
| Dipole Moment | 3.45 | Debye | Molecular polarity |
| Electronegativity (χ) | 3.875 | eV | Tendency to attract electrons |
| Chemical Hardness (η) | 2.665 | eV | Resistance to charge transfer |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations explore its dynamic behavior over time. eurasianjournals.com MD simulations are invaluable for understanding the conformational flexibility of the methanol substituent and its interactions with solvent molecules.
An MD simulation of this compound in a solvent box (e.g., water or DMSO) would reveal the accessible rotational conformations (rotamers) of the hydroxymethyl group (-CH₂OH). The simulation trajectory can be analyzed to determine the most populated conformational states and the energy barriers between them. This is crucial as the orientation of the methanol group can influence crystal packing and interactions with biological targets.
Furthermore, MD simulations provide detailed insight into solvent interactions. By analyzing the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules, one can quantify the solvation shell structure. For instance, RDFs would likely show strong hydrogen bonding between the pyrazole N-H, the hydroxyl O-H group, and water molecules. nih.gov These simulations help to understand solubility and how the solvent environment might influence the molecule's conformation and reactivity.
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are extensively used to map out the potential energy surfaces of chemical reactions. mdpi.com This allows for the detailed study of reaction mechanisms, including the identification of intermediates and the calculation of transition state (TS) structures and their corresponding activation energies.
For this compound, one could investigate various reactions, such as the esterification of the methanol group or electrophilic substitution on the thienopyrazole ring. To study a reaction, a reaction coordinate is defined, and the energy of the system is calculated at various points along this path. The highest point on this path corresponds to the transition state.
Frequency calculations are performed to characterize stationary points: minima (reactants, products, intermediates) have all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency. mdpi.com The value of this imaginary frequency corresponds to the vibrational mode of the molecule moving along the reaction coordinate. Calculating the activation energy (the energy difference between the reactants and the TS) allows for the prediction of reaction rates and helps to determine the most favorable reaction pathway among several possibilities.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry offers reliable methods for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound and referencing them against a standard (e.g., tetramethylsilane), a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data serves as a powerful validation of the computed structure. nih.govresearchgate.net
Vibrational Spectroscopy (IR & Raman): The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by a known factor to achieve excellent agreement. nih.gov This allows for the confident assignment of experimental vibrational bands to specific molecular motions, such as the O-H stretch of the methanol group or C=C/C=N stretches within the heterocyclic rings.
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the λ_max and intensity of absorption bands in a UV-Vis spectrum. nih.gov For this compound, TD-DFT would predict the π→π* transitions characteristic of the conjugated thienopyrazole system. researchgate.net
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - H on C3 | 7.15 | 7.12 |
| ¹H NMR (δ, ppm) - CH₂ | 4.88 | 4.85 |
| ¹³C NMR (δ, ppm) - C5 | 148.2 | 147.9 |
| ¹³C NMR (δ, ppm) - CH₂ | 56.5 | 56.1 |
| IR Frequency (cm⁻¹) - O-H stretch | 3450 (scaled) | 3445 |
| UV-Vis λ_max (nm) | 265 | 268 |
Computational Approaches to Understand Aromaticity and Heteroatom Contributions in the Thienopyrazole System
The thieno[3,2-c]pyrazole ring is a fused heteroaromatic system. The concept of aromaticity, which implies significant electronic stabilization, can be quantified using computational methods. britannica.com
Nucleus-Independent Chemical Shift (NICS): NICS is a popular magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring (or above it) and calculating its magnetic shielding. A negative NICS value (e.g., NICS(0) or NICS(1)) indicates diatropic ring currents, which are a hallmark of aromaticity. nih.govmdpi.com For the thieno[3,2-c]pyrazole system, NICS calculations would be performed for both the five-membered thiophene (B33073) and pyrazole rings to assess their individual aromatic character within the fused system.
Anisotropy of the Induced Current Density (AICD): This method provides a visual plot of the electron current density induced by an external magnetic field, offering a more detailed picture than NICS. nih.gov An aromatic system will show a continuous diatropic (clockwise) current flow around the ring.
The heteroatoms play distinct roles in the aromaticity of the thieno[3,2-c]pyrazole core. ucalgary.cakhanacademy.org The sulfur atom in the thiophene ring contributes a lone pair of electrons to the aromatic π-system. researchgate.net In the pyrazole ring, one nitrogen atom is 'pyrrole-like' (donating a lone pair to the π-system), while the other is 'pyridine-like' (contributing one π-electron via its double bond, with its lone pair residing in an sp² orbital in the plane of the ring). britannica.com Computational analysis can quantify these contributions and show how the fusion of the two rings modulates their individual aromatic characters.
QSAR Modeling for in vitro Biological Activity Prediction (based on non-clinical in vitro data only)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model can be developed for thienopyrazole derivatives to predict the in vitro activity of new analogues, such as this compound.
The process involves several steps:
Data Set: A series of thienopyrazole compounds with experimentally measured in vitro biological activity (e.g., IC₅₀ values for enzyme inhibition or MIC values for antimicrobial activity) is compiled. nih.govresearchgate.net
Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters) descriptors.
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links a selection of the most relevant descriptors to the biological activity. nih.gov
Validation: The model's statistical significance and predictive power are rigorously validated using internal (e.g., cross-validation, q²) and external validation (using a test set of compounds not included in model training, r²_pred). nih.gov
For instance, a QSAR study on thienopyrazole-based kinase inhibitors might reveal that activity is positively correlated with a specific hydrogen bond donor descriptor (like the methanol group) and negatively correlated with molecular size. nih.govrsc.org Such a model could then be used to predict the kinase inhibitory activity of this compound before its synthesis and testing.
Mechanistic Studies of Biological Interactions of Thieno 3,2 C Pyrazole Derivatives Strictly in Vitro
Enzyme Inhibition Profiles and Kinetic Analyses
Thieno[3,2-c]pyrazole derivatives have been identified as potent inhibitors of several key enzymes, particularly protein kinases. Extensive in vitro studies have characterized their inhibitory profiles, with a significant focus on Glycogen (B147801) Synthase Kinase 3β (GSK-3β).
A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed and evaluated as potential GSK-3β inhibitors. nih.govnih.gov In vitro enzymatic assessments, such as the caliper mobility shift assay, were used to determine their inhibitory potency. nih.govsemanticscholar.org One of the most potent compounds identified was compound 16b , which exhibited a half-maximal inhibitory concentration (IC₅₀) of 3.1 nM against GSK-3β. nih.govnih.govsemanticscholar.org Another derivative, compound 54 , which features a 4-methylpyrazole moiety, also showed strong inhibition with an IC₅₀ of 3.4 nM. researchgate.netucsd.edu Similarly, compound 16a was found to be a very potent GSK-3β inhibitor with an IC₅₀ value of 4.4 nM. nih.govsemanticscholar.org More recently, a series of thieno[3,2-c]pyrazol-urea derivatives were evaluated, with compound 3a (lacking substitution on the terminal phenyl ring) showing an IC₅₀ of 74.4 nM. medchemexpress.comnih.gov
In addition to GSK-3β, other kinases are also targeted by this class of compounds. A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives demonstrated high potency in inhibiting Aurora kinases, which are critical for cell cycle regulation. nih.govresearchgate.net
The table below summarizes the in vitro inhibitory activities of selected thieno[3,2-c]pyrazole derivatives against GSK-3β.
| Compound | Target Enzyme | IC₅₀ (nM) | Assay Method |
| 16b | GSK-3β | 3.1 | Caliper Mobility Shift Assay |
| 54 | GSK-3β | 3.4 | Not Specified |
| 16a | GSK-3β | 4.4 | Caliper Mobility Shift Assay |
| 18a | GSK-3β | 84 | Caliper Mobility Shift Assay |
| 3a | GSK-3β | 74.4 | Not Specified |
Receptor Binding Assays and Allosteric Modulation Studies (in vitro)
Beyond enzyme inhibition, thienopyrazole scaffolds have been shown to interact with nuclear receptors. An exemplar thienopyrazole, compound 13 , was identified as a potent inverse agonist for the Retinoic Acid-related Orphan Receptor gamma t (RORγt), a key transcriptional regulator. nih.gov
Biochemical and X-ray crystallography studies confirmed that this thienopyrazole binds to an allosteric pocket of the RORγt ligand-binding domain. nih.gov This allosteric mode of action is significant as it offers potential for high receptor subtype selectivity, a desirable characteristic in drug design. The binding of compound 13 to this allosteric site induces a conformational change in the receptor, leading to its inverse agonist activity. nih.gov This discovery highlights that the thieno[3,2-c]pyrazole core can serve as a scaffold for developing allosteric modulators of nuclear receptors. nih.gov
Studies have also explored tricyclic pyrazole (B372694) derivatives for their interaction with cannabinoid receptors CB1 and CB2, though these are structurally distinct from the core (1H-Thieno[3,2-c]pyrazol-5-yl)methanol. mdpi.comucm.es
Cellular Assays for Specific Biological Activities
The enzymatic inhibition observed with thieno[3,2-c]pyrazole derivatives translates to specific biological activities in cellular contexts. These activities are typically assessed using cultured cell lines in vitro.
Antiproliferative Activity: A series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives, identified as Aurora kinase inhibitors, were evaluated for their antiproliferative effects. A representative compound from this series, compound 38 , showed low nanomolar inhibitory activity in an anti-proliferation assay using the HCT-116 human colon carcinoma cell line. nih.govresearchgate.net This compound was also able to block the cell cycle in these cells. nih.govresearchgate.net While another study identified a thieno[2,3-c]pyrazole derivative (Tpz-1) with potent cytotoxic effects against 17 human cancer cell lines, it is important to note the isomeric difference of the core scaffold. researchgate.netresearchgate.netmdpi.comnih.gov
Cytotoxicity Profile: Importantly, some of the most potent GSK-3β inhibitors have been shown to have low cytotoxicity in non-cancerous cell lines. For instance, compound 16b exhibited no significant cytotoxicity in human neuroblastoma SH-SY5Y cells at concentrations up to 50 μM, which is over 16,000 times its IC₅₀ value for GSK-3β inhibition. nih.govsemanticscholar.org This suggests a favorable selectivity window for its primary target over general cytotoxic effects.
The table below presents the antiproliferative activity of a selected thieno[3,2-c]pyrazole derivative.
| Compound | Cell Line | Biological Activity | Potency |
| 38 | HCT-116 | Antiproliferation, Cell Cycle Block | Low nanomolar |
| 16b | SH-SY5Y | Cytotoxicity | No significant toxicity up to 50 µM |
Elucidation of Molecular Mechanisms of Action at the Protein/Enzyme Level (in vitro)
Molecular docking and crystallography studies have provided detailed insights into how thieno[3,2-c]pyrazole derivatives interact with their target enzymes at an atomic level.
For GSK-3β inhibitors, molecular docking simulations revealed that compounds fit well into the ATP binding pocket of the enzyme. semanticscholar.org The thieno[3,2-c]pyrazol-3-amine skeleton is predicted to occupy the adenine pocket, forming crucial hydrogen bonds with the backbone atoms of amino acid residues in the hinge region, such as Asp133 and Val135. semanticscholar.org Specifically, compound 16b was shown to form three hydrogen bonds with this hinge region, an interaction necessary for ligand recognition. semanticscholar.org The pyridine moiety often included in these derivatives can act as a hydrogen bond acceptor, interacting with the side chain of Lys85. nih.govsemanticscholar.org
Interaction with Specific Biological Targets
In vitro studies have definitively identified several classes of proteins as direct biological targets for thieno[3,2-c]pyrazole derivatives.
Kinases: This is the most extensively studied target class.
Glycogen Synthase Kinase 3β (GSK-3β): A primary target, with multiple derivatives showing inhibition at low nanomolar concentrations. nih.govresearchgate.netmedchemexpress.com
Aurora Kinases: The 3-amino-1H-thieno[3,2-c]pyrazole scaffold has proven effective for inhibiting these cell cycle-regulating kinases. nih.govresearchgate.net
Protein Receptors:
Retinoic Acid-related Orphan Receptor gamma t (RORγt): A thienopyrazole derivative has been structurally confirmed to bind to an allosteric site on this nuclear receptor, acting as an inverse agonist. nih.gov
These findings demonstrate that the thieno[3,2-c]pyrazole scaffold is a versatile platform for designing ligands that can interact with distinct and important classes of biological targets.
Structure-Activity Relationship (SAR) Analysis Derived from in vitro Biological Data
Systematic modification of the thieno[3,2-c]pyrazole scaffold and analysis of the resulting in vitro biological data have established clear structure-activity relationships (SAR).
Acyl/Sulfonyl Group at the 3-amino position: The nature of the group attached to the 3-amino position is critical. Cyclopropanecarbonyl (16a ) and isobutyryl (16b ) groups resulted in very high potency (IC₅₀ < 5 nM). nih.govsemanticscholar.org In contrast, substitution with a sulfonyl group, as in compound 17d , led to a loss of activity, indicating that a sulfonamide is not preferred at this position. semanticscholar.org
Substituents on the Pyridine Ring: For compounds like 16b , further modifications were made at the para-position of the linked pyridine ring. The introduction of a phenyl group (18a ) or other bulky groups at this position generally decreased the inhibitory potency compared to the unsubstituted parent compound. semanticscholar.org
Substituents on the Terminal Phenyl Ring (Urea Series): In a series of thieno[3,2-c]pyrazol-urea derivatives, the unsubstituted terminal phenyl ring (3a ) provided the highest potency. medchemexpress.comnih.gov Introducing substituents onto this phenyl ring, regardless of their position, size, or electronic properties, consistently led to decreased inhibitory activity. medchemexpress.comnih.gov
For Aurora kinase inhibitors, preliminary SAR studies also guided the optimization of the 3-amino-1H-thieno[3,2-c]pyrazole scaffold, leading to the discovery of potent antiproliferative agents like compound 38 . nih.gov
Emerging Applications and Future Research Directions in Chemical Science
Exploration of (1H-Thieno[3,2-c]pyrazol-5-yl)methanol and Analogues as Chemical Probes
The inherent structural features of the thieno[3,2-c]pyrazole core make it an attractive scaffold for the design of chemical probes to investigate biological systems. Analogues of this compound have been identified as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes.
Thieno[3,2-c]pyrazole derivatives have been developed as highly potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis. One study led to the discovery of a representative compound that demonstrated low nanomolar inhibitory activity in anti-proliferation assays and was shown to block the cell cycle.
Furthermore, researchers have designed and synthesized series of thieno[3,2-c]pyrazol-urea and thieno[3,2-c]pyrazol-3-amine derivatives as potent inhibitors of Glycogen (B147801) Synthase Kinase 3β (GSK-3β). GSK-3β is a key target in a variety of human diseases. One of the most potent compounds identified was a thieno[3,2-c]pyrazol-urea derivative with an IC50 of 74.4 nM. Another study identified a thieno[3,2-c]pyrazol-3-amine derivative as a potent GSK-3β inhibitor with an IC50 value of 3.1 nM. These molecules serve as valuable chemical tools for studying the physiological and pathological roles of these kinases.
The related thieno[2,3-c]pyrazole scaffold has also shown promise, with derivatives demonstrating kinase inhibitory activity and the ability to interfere with cell cycle progression and key signaling pathways, supporting the potential of the broader thienopyrazole class in developing molecular probes.
Table 1: Thieno[3,2-c]pyrazole Analogues as Kinase Inhibitor Probes
| Scaffold | Target Kinase | Reported Potency (IC50) | Reference |
|---|---|---|---|
| 3-amino-1H-thieno[3,2-c]pyrazole | Aurora Kinases | Low nanomolar | |
| Thieno[3,2-c]pyrazol-urea | GSK-3β | 74.4 nM |
Potential in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Materials)
The fusion of an electron-rich thiophene (B33073) ring with a pyrazole (B372694) moiety suggests that the thieno[3,2-c]pyrazole system could be a valuable building block in materials science. Thiophene-based fused-ring systems, known as thienoacenes, are extensively studied as organic semiconductors for applications like organic field-effect transistors (OFETs). The rigid, planar structure of these systems facilitates efficient charge transport.
Thiophene-based oligomers and polymers are prominent in the development of a wide array of optoelectronic devices, including organic solar cells and light-emitting diodes. The electronic and optical properties of these materials can be finely tuned by modifying their chemical structure. Theoretical studies using Density Functional Theory (DFT) on related thiophene-based donor-acceptor molecules have shown that modifying the molecular geometry and the nature of the constituent units can significantly impact redox and spectroscopic properties, allowing for the tuning of energy gaps and absorption spectra into the near-infrared (NIR) region.
While research on this compound itself in this area is nascent, the known properties of its constituent heterocycles provide a strong rationale for its investigation. Pyrazole derivatives have been explored as both donor and acceptor materials for photovoltaic applications, and thiophene derivatives are recognized as essential building blocks for photonic materials. The combination of these two rings in the thieno[3,2-c]pyrazole scaffold offers a platform for creating novel organic materials with tailored optoelectronic properties.
Role in Catalysis or Ligand Design
The pyrazole moiety is a well-established ligand in coordination chemistry and catalysis. Protic (N-unsubstituted) pyrazoles, like the parent 1H-thieno[3,2-c]pyrazole system, are particularly interesting due to their proton-responsive nature. The NH group of the pyrazole ring can participate in metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle, often through proton transfer events.
This proton-responsive behavior has been exploited in various catalytic transformations. For example, iridium complexes bearing protic pyrazolylpyridine ligands have been used for the dehydrogenation of formic acid, where the pyrazole NH group is proposed to facilitate proton relay in the second coordination sphere. This suggests that this compound and its derivatives could serve as versatile ligands for designing novel homogeneous catalysts. The fused thiophene ring could further modulate the electronic properties and steric environment of the metal center, potentially leading to unique reactivity and selectivity.
Development of Novel Methodologies Inspired by Thienopyrazole Chemistry
The synthesis of functionalized thienopyrazoles has spurred the development of novel synthetic methods. The construction of this fused heterocyclic system often requires multi-step sequences, and researchers have developed innovative procedures to improve efficiency and access to a wider range of derivatives. For instance, a regioselective C6-arylation of the thieno[3,2-c]pyrazole core has been developed using a palladium catalyst with an oxidant, providing a direct route to 3,6-disubstituted products with high regioselectivity.
The broader field of pyrazole synthesis is also a source of inspiration. Methodologies such as multicomponent reactions, which allow the formation of complex molecules in a single step from three or more starting materials, are being applied to create diverse pyrazole libraries. Similarly, novel methods for synthesizing related fused systems, such as the metal-free denitrogenative transformation to produce thieno[2,3-c]pyridines, highlight the ongoing innovation in heterocyclic chemistry that can be adapted for thienopyrazole synthesis. These advancements provide powerful tools for creating new analogues of this compound with tailored properties.
Computational-Driven Discovery of New Thieno[3,2-c]pyrazole Architectures
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties. For thieno[3,2-c]pyrazole architectures, computational methods can be used to explore their potential in various applications before committing to synthetic efforts.
DFT calculations can predict key parameters relevant to materials science, such as molecular geometry, electronic structure (HOMO/LUMO energy levels), and theoretical absorption spectra (via TD-DFT). This information helps in designing novel thienopyrazole-based organic semiconductors and optoelectronic materials with desired band gaps and charge transport properties.
In the context of chemical biology, computational tools like molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction are used to design and optimize thienopyrazole analogues as specific molecular probes, such as kinase inhibitors. By simulating the binding of different derivatives to a target protein's active site, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. This computational-driven approach accelerates the discovery of new thieno[3,2-c]pyrazole architectures with enhanced functionality.
Unexplored Reactivity and Synthetic Challenges for the Thieno[3,2-c]pyrazole System
Despite the progress made, significant areas of the reactivity of the thieno[3,2-c]pyrazole system remain unexplored. The selective functionalization of the different positions on the bicyclic ring system presents a considerable synthetic challenge. While methods for C6-arylation have been reported, achieving selective substitution at other positions, particularly on the pyrazole ring in the presence of the thiophene ring, requires further investigation.
The development of more efficient and atom-economical synthetic routes to the core scaffold is an ongoing challenge. Current methods often involve multiple steps, and the development of one-pot or multicomponent reactions would be highly beneficial. Furthermore, the reactivity of the methanol (B129727) group in this compound itself offers a handle for further derivatization, but the scope of these transformations has not been fully explored. Overcoming these synthetic hurdles is crucial for unlocking the full potential of the thieno[3,2-c]pyrazole system in the diverse applications outlined above.
Conclusion
Summary of Key Research Achievements and Insights Pertaining to (1H-Thieno[3,2-c]pyrazol-5-yl)methanol
While direct research on this compound is not extensively documented in publicly available literature, a comprehensive analysis of the thieno[3,2-c]pyrazole scaffold and its derivatives allows for significant insights into this specific compound. Key achievements in the broader field provide a strong foundation for understanding its potential.
Synthesis and Functionalization: Researchers have successfully established robust methods for the synthesis of the core 1H-thieno[3,2-c]pyrazole nucleus. These strategies, often involving multi-step sequences, have made the scaffold readily accessible for further chemical exploration. The functionalization of the thieno[3,2-c]pyrazole ring system has been demonstrated at various positions, including the C3, C5, and C6 positions. The synthesis of derivatives such as 5-bromo-1H-thieno[3,2-c]pyrazol-3-amine highlights the feasibility of introducing substituents at the C5 position, which is the point of attachment for the methanol (B129727) group in the title compound. Although a direct, one-pot synthesis of this compound is not reported, a plausible and chemically sound synthetic route can be proposed. This would likely involve the formylation of the 1H-thieno[3,2-c]pyrazole core at the C5 position, for instance via a Vilsmeier-Haack reaction, followed by the reduction of the resulting aldehyde to the primary alcohol. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems like thiophenes and pyrazoles. rsc.orgarkat-usa.orgmdpi.comorganic-chemistry.orgresearchgate.net The subsequent reduction of the aldehyde can be readily achieved using standard reducing agents such as sodium borohydride (B1222165). youtube.comcommonorganicchemistry.comkhanacademy.orgumn.edumasterorganicchemistry.com
Medicinal Chemistry Potential: The thieno[3,2-c]pyrazole scaffold is a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. researchgate.netnih.govnih.govnih.govresearchgate.netnih.govmdpi.comnih.govmdpi.comnih.govnih.govnih.govmdpi.comjustia.com Extensive research has demonstrated their potential as potent inhibitors of various kinases, including Aurora kinases and Glycogen (B147801) Synthase Kinase 3β (GSK-3β). researchgate.netnih.govnih.govnih.govnih.govsemanticscholar.orgmdpi.com This inhibitory activity is crucial in the context of cancer and neurodegenerative diseases like Alzheimer's. nih.govnih.govmdpi.comsemanticscholar.org Furthermore, derivatives of this scaffold have shown promise as antimicrobial and anti-inflammatory agents. researchgate.netresearchgate.netnih.govnih.govdocumentsdelivered.com The introduction of a methanol group at the C5 position of the thieno[3,2-c]pyrazole core in this compound provides a key functional handle. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing the compound's binding affinity to biological targets. It also serves as a synthetic anchor for further derivatization, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties.
Interactive Data Table: Representative Research Findings on Thieno[3,2-c]pyrazole Derivatives
| Compound/Derivative | Research Focus | Key Finding |
| 3-amino-1H-thieno[3,2-c]pyrazole derivatives | Aurora Kinase Inhibition | Demonstrated potent, low nanomolar inhibitory activity against Aurora kinases, suggesting potential as anticancer agents. researchgate.netnih.gov |
| Thieno[3,2-c]pyrazol-3-amine derivatives | GSK-3β Inhibition | Identified as potent inhibitors of GSK-3β, a key target in Alzheimer's disease research. nih.govnih.govsemanticscholar.org |
| Various substituted thieno[3,2-c]pyrazoles | Antimicrobial Activity | Exhibited activity against various bacterial and fungal strains. researchgate.netresearchgate.netnih.govnih.govdocumentsdelivered.com |
| Thieno[3,2-c]coumarin and pyrazolo[4,3-c]coumarin frameworks | Antifungal and Antibacterial Activity | Showed considerable antifungal and antibacterial activity in in vitro test systems. researchgate.netdocumentsdelivered.com |
Outlook on the Future Trajectory of Thieno[3,2-c]pyrazole Research
The future of thieno[3,2-c]pyrazole research appears promising and is likely to expand in several key directions.
Exploration of Novel Synthetic Methodologies: While effective synthetic routes to the thieno[3,2-c]pyrazole core exist, the development of more efficient, atom-economical, and environmentally friendly methods will continue to be a focus. This includes the exploration of one-pot reactions and catalytic C-H functionalization techniques to streamline the synthesis of diverse derivatives. The direct and selective introduction of functional groups, such as the hydroxymethyl group, at specific positions of the scaffold remains a valuable goal.
Expansion of Medicinal Chemistry Applications: The proven success of thieno[3,2-c]pyrazole derivatives as kinase inhibitors will undoubtedly spur further research in oncology and neurodegenerative diseases. Future studies will likely focus on optimizing the selectivity and potency of these inhibitors to minimize off-target effects. Beyond kinase inhibition, the antimicrobial and anti-inflammatory properties of this scaffold warrant deeper investigation. The design and synthesis of new derivatives, including those based on this compound, could lead to the discovery of novel antibiotics or anti-inflammatory drugs with unique mechanisms of action.
Structure-Activity Relationship (SAR) Studies and Computational Modeling: A more systematic exploration of the structure-activity relationships of thieno[3,2-c]pyrazole derivatives is crucial for rational drug design. By synthesizing and evaluating a wider range of analogues with diverse substitutions at various positions, researchers can build comprehensive SAR models. Computational modeling and molecular docking studies will play an increasingly important role in predicting the binding modes of these compounds with their biological targets, thereby guiding the design of more potent and selective molecules.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (1H-Thieno[3,2-c]pyrazol-5-yl)methanol, and how can reaction conditions influence yield?
- Methodological Answer : A common approach involves heterocyclic condensation using thiophene and pyrazole precursors. For example, PEG-400 as a solvent with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C under reflux can achieve efficient coupling . Reaction monitoring via TLC and purification by recrystallization (e.g., using aqueous acetic acid) ensures product purity. Yield optimization requires precise temperature control and stoichiometric ratios of intermediates.
Q. How can structural confirmation of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Detect hydroxyl (-OH) stretching vibrations (~3200–3400 cm⁻¹) and thieno-pyrazole ring vibrations (C=N stretch ~1600 cm⁻¹, C-S stretch ~690 cm⁻¹) .
- ¹H NMR : Key signals include the methanol proton (δ 4.8–5.2 ppm, singlet) and aromatic protons from the thieno-pyrazole moiety (δ 7.1–8.3 ppm, multiplet) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at low temperature (e.g., 100 K) enhances resolution .
Q. What solvent systems are suitable for chromatographic purification of this compound?
- Methodological Answer : Reverse-phase HPLC with methanol/water gradients (e.g., 10–90% methanol + 0.1% trifluoroacetic acid) is effective. For flash chromatography, ethyl acetate/hexane (3:7 v/v) provides optimal separation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., PI3Kα). Validate binding poses with RMSD < 2.0 Å .
- QSAR Studies : Develop models using descriptors like LogP, PSA, and H-bond donors. Machine learning (e.g., Random Forest) can correlate structural features with activity .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS for 20+ ns. Analyze stability via RMSF and solvent-accessible surface area (SASA) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for analogs of this compound?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR to identify conformational exchange (e.g., hindered rotation in substituents).
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry. For example, NOE correlations can confirm spatial proximity of protons in rigid thieno-pyrazole systems .
- DFT Calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to validate assignments .
Q. What strategies improve the pharmacokinetic profile of this compound-based drug candidates?
- Methodological Answer :
- LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity. ClogP values < 3 enhance solubility .
- Prodrug Design : Mask the methanol group as an ester (e.g., acetylated derivative) to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Co-administration with cytochrome inhibitors (e.g., ketoconazole) can identify metabolic hotspots .
Experimental Design Considerations
Q. How to design a crystallization protocol for X-ray diffraction studies of this compound?
- Methodological Answer :
- Solvent Screening : Test mixtures like DMF/ethanol (1:1) or chloroform/n-hexane for slow vapor diffusion.
- Cryoprotection : Soak crystals in Paratone-N oil before flash-cooling in liquid nitrogen.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Process with SHELXC/D/E for phasing and SHELXL for refinement .
Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?
- Methodological Answer :
- COX-2 Inhibition : Measure IC₅₀ via ELISA using purified COX-2 enzyme and arachidonic acid substrate.
- NF-κB Luciferase Reporter Assay : Treat transfected HEK293 cells and quantify luminescence to assess transcriptional inhibition .
- Cytokine Profiling : Use multiplex ELISA (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate Force Fields : Ensure MD simulations use updated parameters (e.g., CHARMM36 for lipids).
- Solvent Effects : Include explicit water molecules in docking studies to account for hydrogen bonding.
- Off-Target Screening : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
